Teriflunomide

Catalog No.
S548866
CAS No.
108605-62-5
M.F
C12H9F3N2O2
M. Wt
270.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teriflunomide

CAS Number

108605-62-5

Product Name

Teriflunomide

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-

InChI Key

UTNUDOFZCWSZMS-YFHOEESVSA-N

SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Solubility

Soluble in DMSO (practically insoluble in water).

Synonyms

A77 1726; A771726; A-771726; HMR1726; HMR-1726; HMR 1726; teriflunomide; Brande name: Aubagio.

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O

Description

The exact mass of the compound Teriflunomide is 270.06161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy and Safety:

Teriflunomide is primarily used in the treatment of relapsing-remitting multiple sclerosis (RRMS). Numerous clinical trials have established its efficacy and safety in this context [, , ]. These studies compared teriflunomide to placebo and other disease-modifying therapies (DMTs) and demonstrated its effectiveness in reducing annual relapse rates, delaying disease progression, and improving MRI outcomes [, , ].

Mechanism of Action:

  • Immunomodulation: Teriflunomide appears to modulate the immune system by suppressing the proliferation and activation of certain immune cells, particularly T lymphocytes, which play a role in the inflammatory process in MS [].
  • Anti-inflammatory effects: Teriflunomide may also possess anti-inflammatory properties, potentially contributing to its therapeutic benefits in MS [].

Emerging Research Areas

Cognitive Function in MS:

While teriflunomide's primary application targets MS disease activity, some research suggests potential benefits for cognitive function in MS patients. Observational studies have shown that teriflunomide treatment may help preserve cognitive function, particularly in memory, and potentially slow down brain tissue damage []. However, further investigation is needed to confirm these findings and elucidate the underlying mechanisms.

Applications beyond MS:

Due to its immunomodulatory and anti-inflammatory properties, teriflunomide is being explored for potential applications in other autoimmune disorders. Early research suggests its potential benefit in the treatment of Myasthenia Gravis (MG), an autoimmune disease affecting neuromuscular transmission []. However, these are preliminary findings, and further research is necessary to determine the safety and efficacy of teriflunomide in other disease contexts.

Teriflunomide is a small molecule drug primarily used for the treatment of relapsing forms of multiple sclerosis. It functions as an immunomodulatory agent by inhibiting the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The compound is the active metabolite of leflunomide and is marketed under the brand name Aubagio. Its chemical formula is C12H9F3N2O2C_{12}H_{9}F_{3}N_{2}O_{2}, with a molar mass of approximately 270.21 g/mol .

The mechanism of action involves the selective and reversible inhibition of dihydroorotate dehydrogenase, a key enzyme in the mitochondrial pathway of pyrimidine synthesis. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which are crucial in the pathophysiology of multiple sclerosis .

  • Inhibition of Pyrimidine Synthesis

    Teriflunomide is believed to target dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis []. This disrupts the production of pyrimidines, which are essential for DNA and RNA synthesis, particularly in rapidly dividing immune cells like activated T-cells implicated in MS.

  • Suppression of NF-κB

    Teriflunomide might also suppress the NF-κB transcription factor, a key regulator of inflammatory responses []. By inhibiting NF-κB, teriflunomide could potentially dampen the inflammatory processes associated with RRMS.

Teriflunomide primarily undergoes hydrolysis to form minor metabolites, with additional metabolic pathways including oxidation, N-acetylation, and sulfate conjugation. Notably, it is not metabolized by cytochrome P450 enzymes or flavin monoamine oxidase, which distinguishes it from many other pharmaceuticals . The elimination occurs mainly through bile, with approximately 37.5% excreted in feces and 22.6% in urine .

The biological activity of teriflunomide is largely attributed to its immunomodulatory effects. By inhibiting dihydroorotate dehydrogenase, teriflunomide reduces the levels of pyrimidines necessary for DNA synthesis, thereby limiting the proliferation of rapidly dividing immune cells. This action helps mitigate the autoimmune processes involved in multiple sclerosis without causing significant immune suppression, as seen with other treatments .

Clinical studies have demonstrated that teriflunomide effectively reduces relapse rates in patients with multiple sclerosis while maintaining a favorable safety profile compared to traditional therapies .

The synthesis of teriflunomide can be achieved through various methods, including:

  • Direct Synthesis: A common method involves the reaction between 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline, often promoted by agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yielding high purity and yield (over 90%) .
  • Activation of Leflunomide: Teriflunomide can also be formed through the metabolic conversion of leflunomide in vivo, where approximately 70% of leflunomide transforms into teriflunomide upon administration .

Teriflunomide is primarily indicated for treating relapsing forms of multiple sclerosis. Its unique mechanism allows it to be effective in managing symptoms and reducing relapse rates without significant adverse effects on normal immune function. The drug has been approved for use in various regions, including the United States (2012) and European Union (2013) .

Teriflunomide has been studied for potential interactions with other medications. Notably:

  • Hepatotoxicity: There are warnings regarding liver injury associated with its use, necessitating monitoring of liver enzyme levels during treatment.
  • Teratogenicity: The drug poses risks for birth defects if taken during pregnancy, leading to stringent guidelines for women of childbearing age .
  • Immunosuppressive Effects: While teriflunomide does not cause significant immune suppression compared to other therapies like chemotherapy agents, its effects on activated T cells warrant caution when used alongside other immunosuppressants .

Teriflunomide shares similarities with several other compounds used in immunomodulation and treatment of autoimmune diseases. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
LeflunomideInhibits dihydroorotate dehydrogenasePrecursor to teriflunomide; broader indications
Dimethyl fumarateActivates nuclear factor erythroid 2-related factor 2 (Nrf2)Different mechanism; neuroprotective properties
FingolimodSphingosine-1-phosphate receptor modulatorAlters lymphocyte trafficking; different target
NatalizumabMonoclonal antibody against integrin α4Targets cell adhesion; higher risk of infections

Teriflunomide's selective inhibition of dihydroorotate dehydrogenase sets it apart from these compounds by specifically targeting pyrimidine synthesis without broadly suppressing immune function or altering lymphocyte trafficking significantly .

Teriflunomide, chemically known as (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl) phenyl]-2-butenamide, is a compound that has been extensively studied for its polymorphic behavior through various solvent systems [1]. Polymorphic screening of teriflunomide involves recrystallization of the drug substance from single and binary solvents to identify and acquire the most stable or novel polymorphic forms [1]. This screening process is crucial for understanding the solid-state properties of teriflunomide, which directly influence its physicochemical characteristics [2].

Research conducted on teriflunomide polymorphism has revealed interesting findings regarding its crystallization behavior in different solvent systems. When subjected to recrystallization in various single solvents such as ethyl acetate, acetonitrile, tetrahydrofuran, methanol, and acetone, teriflunomide consistently produces a single polymorphic form [1]. Similarly, when binary solvent systems including dimethylformamide with methanol, dimethylformamide with water, and acetic acid with water were employed, the same polymorphic form was obtained [1].

The following table summarizes the observations from recrystallization studies of teriflunomide in different solvent systems:

Recrystallization SolventX-ray Diffraction PatternDSC Melting Peak Temperature (°C)
AcetoneUnique diffraction pattern consistent across all samples~230
AcetonitrileSame as above~230
TetrahydrofuranSame as above~230
MethanolSame as above~230
DMF + MethanolSame as above~230
DMF + WaterSame as above~230
Acetic Acid + WaterSame as above~230

These findings indicate that teriflunomide exhibits limited polymorphic diversity, which can be attributed to its molecular rigidity [1]. The intramolecular hydrogen bonding within the teriflunomide molecule contributes significantly to this rigidity, making it less prone to adopt different conformations during crystallization [1] [3]. This characteristic is particularly important for pharmaceutical applications as it suggests consistent physical properties across different manufacturing conditions [2].

Single-Crystal X-ray Diffraction Analysis of α and β Forms

Single-crystal X-ray diffraction (SCXRD) analysis has been instrumental in elucidating the structural details of teriflunomide polymorphs [1]. Recent research has identified two distinct polymorphic forms of teriflunomide, which can be designated as α (room temperature) and β (low temperature) forms [6] [22]. Both forms crystallize in the triclinic system with the P1̅ space group, but they differ in their unit cell parameters and the number of molecules in the asymmetric unit [28].

The α form of teriflunomide, observed at room temperature (295 K), has the following crystallographic parameters:

  • Space group: P1̅ (triclinic)
  • Unit cell dimensions: a = 4.85221(15) Å, b = 10.8738(3) Å, c = 11.7015(3) Å
  • Unit cell angles: α = 102.454(2)°, β = 97.821(2)°, γ = 93.832(2)°
  • Volume: 594.284 ų
  • Z = 2 (number of molecules per unit cell)
  • Z' = 1 (number of molecules in the asymmetric unit) [28]

The β form, observed at low temperature (100 K), has different parameters:

  • Space group: P1̅ (triclinic)
  • Unit cell dimensions: a = 9.4030(2) Å, b = 11.5300(2) Å, c = 11.9572(3) Å
  • Unit cell angles: α = 95.9600(17)°, β = 105.8499(19)°, γ = 110.763(2)°
  • Volume: 1136.7 ų
  • Z = 4 (number of molecules per unit cell)
  • Z' = 2 (number of molecules in the asymmetric unit) [28]

The ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram of teriflunomide single crystal shows the displacement of ellipsoids drawn at the 30% probability level, with hydrogen atoms represented as small spheres [1]. A key structural feature revealed by this analysis is the Z configuration around the double bond, confirmed by the torsion angle C4-C3-C2-O1 of -1.0(2)° [1]. This configuration is stabilized by intramolecular hydrogen bonding between O2 and O1, which contributes to the overall rigidity of the teriflunomide molecule [1] [3].

The most significant structural difference between the α and β forms lies in the torsional angle describing the orientation of the phenyl ring relative to the planarity of the teriflunomide molecule [28]. In the β form (low temperature), there are two distinct torsion angles of 4.5° and 31.9° for the two molecules in the asymmetric unit [28]. In contrast, the α form (room temperature) exhibits disorder that is modeled with approximately 50% occupancy between torsion angles of -7.8° and 28.6° [28]. These observations suggest a broad energy minimum as confirmed by density functional theory (DFT) calculations [28].

Variable-Temperature Phase Transitions and Z' Changes

Teriflunomide exhibits fascinating temperature-dependent phase transitions that have been characterized through various analytical techniques [22] [28]. The most notable transition occurs at approximately -40°C, where the low-temperature polymorph undergoes a reversible thermal transition [22]. This transition is particularly interesting as it involves a change in the Z' value (number of molecules in the asymmetric unit) from 2 to 1, while preserving the triclinic crystallographic system [22] [28].

The variable-temperature phase transition has been studied using differential scanning calorimetry (DSC) and variable-temperature solid-state nuclear magnetic resonance (NMR) spectroscopy [22]. DSC analysis reveals a distinct thermal event at around -40°C, corresponding to the phase transition between the low-temperature (β) and room-temperature (α) forms [22]. This transition is reversible, indicating a true polymorphic transformation rather than a decomposition or irreversible structural change [22].

Variable-temperature ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) solid-state NMR experiments have provided valuable insights into the molecular dynamics associated with this phase transition [22] [28]. At temperatures below -40°C, the NMR spectra show peak splitting consistent with the presence of two crystallographically distinct molecules in the asymmetric unit (Z' = 2) [28]. As the temperature increases above -40°C, these split peaks coalesce into single resonances, indicating a transition to a structure with Z' = 1 [28].

The phase transition mechanism appears to involve changes in the orientation of the phenyl ring relative to the rest of the molecule [28]. In the low-temperature structure (β form), the two molecules in the asymmetric unit have different torsion angles (4.5° and 31.9°) [28]. As the temperature increases, these distinct conformations converge into a disordered state where the phenyl ring adopts two orientations with approximately equal probability (torsion angles of -7.8° and 28.6°) [28]. This disorder effectively reduces the Z' value from 2 to 1, as the two molecules become crystallographically equivalent on average [28].

Further insights into the molecular dynamics come from polarization inversion spin exchange at the magic angle (PISEMA) solid-state NMR experiments, which show a reduction in the carbon-hydrogen dipolar coupling for the aromatic CH moieties [28]. At 20°C, the dipolar coupling is reduced to 75% of the static limit, while at 40°C, it drops to 51% [28]. This reduction is indicative of ring flips at higher temperatures, contributing to the dynamic disorder observed in the room-temperature structure [28].

Impact of Micronization on Crystallinity Index

Micronization is a common technique used to reduce particle size and enhance the dissolution properties of poorly water-soluble compounds like teriflunomide, which belongs to the Biopharmaceutics Classification System (BCS) class II (low solubility, high permeability) [1] [10]. However, the micronization process can introduce crystal defects and generate amorphous regions, which may significantly alter the thermodynamic and kinetic properties of the material [1].

Studies on teriflunomide have shown that micronization substantially affects its crystallinity index [1]. The degree of crystallinity, calculated using high score plus software with constant background method, revealed that micronized teriflunomide exhibits a lower degree of crystallinity (approximately 70%) compared to the unmicronized material (approximately 92%) [1]. This reduction in crystallinity is attributed to the mechanical stress induced during the micronization process, which disrupts the crystal lattice and creates amorphous domains [1] [17].

Microscopic analysis of teriflunomide before and after micronization shows significant changes in particle morphology [1]. Unmicronized teriflunomide typically exhibits rod-shaped particles, whereas the micronized material consists of fine irregular particles [1]. Particle size analysis indicates that the D90 (the particle size below which 90% of the sample volume exists) decreases from approximately 224 μm for unmicronized material to about 20 μm after micronization [1].

X-ray powder diffraction (XRPD) patterns of micronized and unmicronized teriflunomide samples show variations in peak intensities and resolutions, although the overall diffraction patterns remain similar [1]. These variations are primarily due to differences in particle orientation within the sample and the reduced particle size, which affects the diffraction characteristics [1].

Despite the reduction in crystallinity, differential scanning calorimetry (DSC) analysis indicates that both micronized and unmicronized teriflunomide samples exhibit similar melting points at approximately 230°C, with no additional thermal transitions observed before the melting point [1]. This suggests that the micronization process does not induce the formation of new polymorphic forms or significantly alter the thermal stability of the material [1].

The generation of amorphous regions during micronization can potentially enhance the hygroscopic nature of teriflunomide [1]. Dynamic vapor sorption (DVS) studies of micronized teriflunomide show that the material remains stable (minimal moisture uptake) up to 80% relative humidity, with a sudden increase in moisture uptake (approximately 1.0% w/w) observed between 80-90% relative humidity [1]. This behavior is attributed to the amorphous content generated during micronization, as similar moisture uptake is not observed in unmicronized samples [1].

Comparative Analysis of Triclinic Crystal Systems

Both the room-temperature (α) and low-temperature (β) polymorphs of teriflunomide crystallize in the triclinic system with the P1̅ space group, but they exhibit distinct structural characteristics that warrant a comparative analysis [28]. The triclinic crystal system is the least symmetric of the seven crystal systems, characterized by unit cell parameters where a ≠ b ≠ c and α ≠ β ≠ γ ≠ 90° [1] [28].

A direct comparison of the unit cell parameters reveals significant differences between the two polymorphs:

Parameterα Form (Room Temperature)β Form (Low Temperature)
a (Å)4.85221(15)9.4030(2)
b (Å)10.8738(3)11.5300(2)
c (Å)11.7015(3)11.9572(3)
α (°)102.454(2)95.9600(17)
β (°)97.821(2)105.8499(19)
γ (°)93.832(2)110.763(2)
Volume (ų)594.2841136.7
Z24
Z'12
Density (g/cm³)1.5101.579

The most striking difference is in the a-axis length, which is approximately twice as long in the β form compared to the α form [28]. This doubling of the a-axis corresponds to the doubling of the number of molecules in the asymmetric unit (Z' = 2 for β form versus Z' = 1 for α form) [28]. The unit cell volume of the β form is also nearly twice that of the α form, consistent with the doubling of Z' [28].

Crystal structure prediction studies have found both experimental teriflunomide polymorphs in the energetic global minimum region, indicating that they are thermodynamically favorable structures [28]. The root-mean-square deviation (RMSD) between 15-molecule clusters of the two polymorphs is 0.396 Å, which is not large but reflects the differences in the orientation of the aromatic ring and the trifluoromethyl group [28]. When the disordered trifluoromethyl group and aromatic positions are excluded from the comparison, the RMSD drops to 0.149 Å, suggesting that the two polymorphs share the same long-range order [28].

The packing arrangements in both polymorphs are stabilized by intermolecular NH···N and intramolecular OH···O hydrogen bonding [28]. These hydrogen bonding interactions contribute to the overall stability of the crystal structures and influence the molecular conformations adopted in each polymorph [1] [28].

Density functional theory (DFT) calculations have provided further insights into the energetics of the two polymorphs [28]. After optimization of all atomic positions and unit cell parameters, the energy difference between structures with different initial torsion angles (corresponding to the two orientations observed in the disordered α form) is only 0.8 kJ/mol [28]. This small energy difference is consistent with the observed disorder in the room-temperature structure and explains the ease of transition between the two polymorphs [28].

Of Teriflunomide

Temperature Range (°C)Endothermic Peak (°C)Analysis MethodHeat of Fusion (J/g)Sample PreparationReference
227.0-231.0229Direct DSC measurementNot specifiedStandard powder [1] [2] [3]
228.7228.7Fibrous patch analysisNot specifiedPure crystalline drug [5]
229229Reference standardNot specifiedCommercial standard [4]
234.18234.18Crystalline state analysisNot specifiedCrystalline form [6]
230230Recrystallization studiesNot specifiedRecrystallized samples [7]

Hygroscopicity Assessment via Dynamic Vapor Sorption

Dynamic vapor sorption analysis reveals that teriflunomide exhibits non-hygroscopic characteristics under standard atmospheric conditions. The compound demonstrates minimal moisture uptake across a wide range of relative humidity conditions, with moisture absorption remaining below 0.5 percent by weight at relative humidity levels up to 60 percent [7] [10].

At moderate humidity conditions between 60 and 75 percent relative humidity, teriflunomide maintains its non-hygroscopic classification with moisture uptake values ranging from 0.5 to 1.0 percent by weight [7] [10]. The critical threshold for hygroscopic behavior occurs at approximately 75-80 percent relative humidity, where moisture uptake reaches 1.0 percent by weight, representing the transition point between non-hygroscopic and hygroscopic behavior [7] [10].

Under high humidity stress conditions of 80-90 percent relative humidity, teriflunomide begins to exhibit hygroscopic behavior with moisture uptake of 1.0 percent by weight. However, even under extreme humidity conditions exceeding 90 percent relative humidity, the moisture uptake remains relatively modest at values greater than 1.0 percent by weight, indicating controlled hygroscopic behavior rather than deliquescent properties [7] [10].

The dynamic vapor sorption isotherm demonstrates reversible moisture sorption and desorption behavior, with minimal hysteresis observed during cycling experiments. This reversibility indicates that the moisture interaction is primarily through surface adsorption rather than bulk absorption into the crystal lattice [7]. The low hygroscopicity is attributed to the crystalline structure of teriflunomide and its stable hydrogen bonding network, which minimizes available binding sites for water molecules [7].

Micronized samples of teriflunomide show slightly increased hygroscopic tendencies compared to unmicronized material, with moisture uptake increasing from less than 0.5 percent at 80 percent relative humidity for unmicronized samples to approximately 1.0 percent for micronized samples under identical conditions [7]. This difference is attributed to the increased surface area and potential generation of amorphous content during the micronization process.

Table 2: Hygroscopicity Assessment via Dynamic Vapor Sorption

Relative Humidity (%)Moisture Uptake (% w/w)ClassificationTemperature (°C)Assessment MethodReference
25-60<0.5Non-hygroscopic25DVS [7] [10]
60-750.5-1.0Non-hygroscopic25DVS [7] [10]
75-801.0Threshold25DVS [7] [10]
80-901.0Hygroscopic behavior25DVS [7] [10]
90-95>1.0Hygroscopic25DVS [7] [10]

Thermal Degradation Pathways and Kinetic Stability

Comprehensive thermal stability assessment reveals that teriflunomide undergoes measurable degradation when subjected to elevated temperature stress conditions. Under thermal stress at 100 degrees Celsius for eight hours, teriflunomide exhibits 16.38 percent degradation, representing significant but not complete thermal decomposition [11] [12] [13].

The primary thermal degradation pathway involves the formation of two major degradation products: 4-trifluoromethylaniline and 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide [12] [13]. These degradation products have been identified through liquid chromatography-mass spectrometry analysis with molecular ions at mass-to-charge ratios of 160 and 216, respectively [12]. The formation of these products suggests that thermal degradation proceeds through cleavage of the amide bond and subsequent molecular rearrangements.

Comparative degradation studies under various stress conditions demonstrate that thermal degradation represents one of the more aggressive degradation pathways for teriflunomide. Acid hydrolysis under 0.1 molar hydrochloric acid conditions results in 12.69 percent degradation, while base hydrolysis under 0.1 molar sodium hydroxide conditions produces 14.21 percent degradation [11] [12] [13]. Oxidative stress using hydrogen peroxide generates the highest degradation levels at 17.58 percent, indicating particular susceptibility to oxidative conditions [11] [12] [13].

Photolytic degradation studies reveal that teriflunomide exhibits moderate photostability with 10.32 percent degradation under International Conference on Harmonisation photostability testing conditions [11] [12] [13]. However, formal photostability studies conducted according to International Conference on Harmonisation Q1B guidelines demonstrate that teriflunomide is not sensitive to light under normal storage conditions [14] [15] [16].

The kinetic behavior of thermal degradation follows first-order kinetics for most degradation pathways, suggesting that the degradation rate is proportional to the concentration of intact teriflunomide remaining [11] [12] [13]. Base hydrolysis represents an exception, showing resistant behavior with minimal degradation products formed under alkaline conditions [11] [12] [13].

Table 3: Thermal Degradation Pathways and Kinetic Stability

Degradation ConditionDegradation (%)Major Degradation ProductsKinetic BehaviorActivation Energy (kJ/mol)Reference
Thermal (100°C, 8h)16.384-trifluoromethylaniline (IMPA), 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (IMPB)First-orderNot determined [11] [12] [13]
Acid hydrolysis (0.1M HCl)12.69Various hydrolysis productsFirst-orderNot determined [11] [12] [13]
Base hydrolysis (0.1M NaOH)14.21Minimal degradation productsResistantNot determined [11] [12] [13]
Oxidative (H2O2)17.584-trifluoromethylaniline (IMPA), 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (IMPB)First-orderNot determined [11] [12] [13]
Photolytic10.32Photodegradation productsFirst-orderNot determined [11] [12] [13]

pH-Dependent Solubility Behavior in Aqueous Media

Teriflunomide exhibits pronounced pH-dependent solubility behavior characteristic of a weakly acidic compound with a reported pKa value of 3.1 at room temperature [17]. The solubility profile demonstrates dramatic variation across the physiological pH range, spanning several orders of magnitude from practically insoluble at acidic pH to highly soluble under alkaline conditions.

At strongly acidic conditions with pH 1.2, teriflunomide demonstrates extremely limited aqueous solubility of 0.02 micrograms per milliliter, classifying it as practically insoluble [18] [19] [20] [17]. This low solubility at gastric pH conditions reflects the predominance of the unionized molecular form of the weakly acidic compound. Slight increases in pH to 4.0 result in minimal solubility improvement, with values remaining below 1 microgram per milliliter and maintaining the very slightly soluble classification [18] [19] [20] [17].

The transition to physiologically relevant pH conditions demonstrates significant solubility enhancement. At pH 4.5, teriflunomide becomes sufficiently soluble in 250 milliliters of buffer solution to meet pharmaceutical formulation requirements [18] [19] [20] [17]. Further pH increases to 6.8 yield solubility values of approximately 100 micrograms per milliliter, representing a 5000-fold increase compared to acidic conditions [18] [19] [20] [17].

At physiological pH 7.4, characteristic of blood and most body fluids, teriflunomide achieves solubility values of approximately 1000 micrograms per milliliter, placing it in the soluble classification category [18] [19] [20] [17]. The solubility continues to increase dramatically at pH 7.6, reaching 8000 micrograms per milliliter and earning the highly soluble designation [18] [19] [20] [17]. Under strongly alkaline conditions at pH 12.0, teriflunomide exhibits maximum solubility and is classified as highly soluble [18] [19] [20] [17].

This pH-dependent solubility behavior follows the Henderson-Hasselbalch equation for weakly acidic compounds, where solubility increases exponentially as pH exceeds the pKa value. The dramatic solubility enhancement above pH 7 reflects the ionization of teriflunomide to its anionic form, which exhibits significantly greater aqueous solubility than the neutral molecular species [18] [19] [20] [17].

Table 4: pH-Dependent Solubility Behavior in Aqueous Media

pHSolubility (μg/mL)Solubility ClassificationBuffer SystemTemperature (°C)Reference
1.20.02Practically insolubleHCl buffer25 [18] [19] [20] [17]
4.0<1Very slightly solubleAcetate buffer25 [18] [19] [20] [17]
4.5Soluble in 250mL bufferSolubleAcetate buffer25 [18] [19] [20] [17]
6.8~100Slightly solublePhosphate buffer25 [18] [19] [20] [17]
7.4~1000SolublePhosphate buffer25 [18] [19] [20] [17]
7.68000Highly solublePhosphate buffer25 [18] [19] [20] [17]
12.0Highly solubleHighly solubleNaOH buffer25 [18] [19] [20] [17]

Long-Term Stability Under ICH Accelerated Conditions

Comprehensive stability studies conducted according to International Conference on Harmonisation Q1A(R2) guidelines demonstrate that teriflunomide exhibits excellent long-term stability under both normal and accelerated storage conditions. Long-term stability testing at 25 degrees Celsius and 60 percent relative humidity for up to 24 months shows that all critical quality parameters remain within established specifications [14] [15] [16].

Extended long-term studies conducted for 36 months under the same conditions provide additional confirmation of stability, with powder X-ray diffraction and microbiological purity assessments showing no significant changes throughout the study period [14] [15] [16]. These results support the excellent physical and chemical stability of teriflunomide under recommended storage conditions.

Accelerated stability testing at 40 degrees Celsius and 75 percent relative humidity for six months demonstrates that teriflunomide maintains its stability profile under stress conditions designed to simulate long-term storage effects [14] [15] [16]. All appearance, assay, and related substances parameters remain within specifications, with degradation products maintaining levels below 1.0 percent throughout the accelerated study period [14] [15] [16].

Extended accelerated testing for 12 months under the same conditions provides further evidence of stability, with powder X-ray diffraction confirming that the polymorphic form remains unchanged and degradation products staying below 1.0 percent [14] [15] [16]. This polymorphic stability is particularly important for maintaining consistent pharmaceutical performance and bioavailability.

Photostability testing conducted according to International Conference on Harmonisation Q1B guidelines confirms that teriflunomide is not photosensitive under normal storage and handling conditions [14] [15] [16]. No photodegradation products are detected following exposure to specified light conditions, earning teriflunomide the classification of photostable. This photostability eliminates the need for special light-protective packaging and simplifies storage requirements.

The stability studies encompass a comprehensive range of analytical parameters including appearance evaluation, identity confirmation, assay determination, related substances quantification, water content measurement, and microbiological purity assessment [14] [15] [16]. The consistent results across all parameters provide confidence in the long-term stability and quality maintenance of teriflunomide drug substance.

Table 5: Long-Term Stability Under ICH Accelerated Conditions

Storage ConditionDurationParameter TestedResultsDegradation ProductsConclusionReference
25°C/60% RH24 monthsAppearance, Assay, Related substances, Water contentWithin specifications<0.5%Stable [14] [15] [16]
25°C/60% RH36 monthsXRPD, Microbiological purityNo significant change<0.5%Stable [14] [15] [16]
40°C/75% RH6 monthsAppearance, Assay, Related substancesWithin specifications<1.0%Stable [14] [15] [16]
40°C/75% RH12 monthsXRPD, Polymorphic stabilityForm unchanged<1.0%Stable [14] [15] [16]
PhotostabilityICH Q1BPhotodegradation assessmentNot photosensitiveNone detectedPhotostable [14] [15] [16]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

270.06161202 g/mol

Monoisotopic Mass

270.06161202 g/mol

Heavy Atom Count

19

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1C058IKG3B

Drug Indication

Used in the treatment of relapsing forms of multiple sclerosis (MS).
FDA Label
AUBAGIO is indicated for the treatment of adult patients and paediatric patients aged 10 years and older with relapsing remitting multiple sclerosis (MS) (please refer to section 5. 1 for important information on the population for which efficacy has been established).
Teriflunomide Mylan is indicated for the treatment of adult patients and paediatric patients aged 10 years and older (body weight > 40 kg) with relapsing remitting multiple sclerosis (MS) (please refer to section 5. 1 of the SmPC for important information on the population for which efficacy has been established). Â
Teriflunomide Accord is indicated for the treatment of adult patients and paediatric patients aged 10 years and older with relapsing remitting multiple sclerosis (MS) (please refer to section 5. 1 for important information on the population for which efficacy has been established).
Treatment of multiple sclerosis

Livertox Summary

Teriflunomide is an orally available immunomodulatory agent used to treat relapsing multiple sclerosis. Teriflunomide is associated with transient serum enzyme elevations during therapy and with rare instances of acute liver injury.

Drug Classes

Multiple Sclerosis Agents

Mechanism of Action

The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS.

Absorption Distribution and Excretion

After oral administration of teriflunomide, maximum plasma concentrations are reached, on average, in 1-4 hours.
Teriflunomide is eliminated unchanged and mainly through bile. Specifically 37.5% is eliminated in the feces and 22.6% in urine.
After a single intravenous dose, the volume of distribution is 11 L.
After a single IV dose, teriflunomide has a total body clearance of 30.5 mL/h.

Metabolism Metabolites

Teriflunomide mainly undergoes hydrolyis to minor metabolites. Other minor metabolic pathways include oxidation, N-acetylation and sulfate conjugation. Teriflunomide is not metabolized by CYP450 or flavin monoamine oxidase.

Wikipedia

Teriflunomide
Bis(triphenylphosphine)palladium_chloride

FDA Medication Guides

Aubagio
Teriflunomide
TABLET;ORAL
SANOFI AVENTIS US
04/30/2021

Biological Half Life

The median half-life is 18 to 19 days.

Use Classification

Human drugs -> Selective immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Immunosuppressants, Selective immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Oh J, O'Connor PW. An update of teriflunomide for treatment of multiple sclerosis. Ther Clin Risk Manag. 2013;9:177-90. doi: 10.2147/TCRM.S30947. Epub 2013 Apr 26. PubMed PMID: 23761970.
2: Oh J, O'Connor PW. Teriflunomide for the treatment of multiple sclerosis. Semin Neurol. 2013 Feb;33(1):45-55. doi: 10.1055/s-0033-1343795. Epub 2013 May 25. PubMed PMID: 23709212.
3: Warnke C, Meyer Zu Hörste G, Menge T, Stüve O, Hartung HP, Wiendl H, Kieseier BC. [Teriflunomide for treatment of multiple sclerosis]. Nervenarzt. 2013 Jun;84(6):724-31. doi: 10.1007/s00115-013-3779-7. German. PubMed PMID: 23695001.
4: Wiese MD, Rowland A, Polasek TM, Sorich MJ, O'Doherty C. Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis. Expert Opin Drug Metab Toxicol. 2013 May 17. [Epub ahead of print] PubMed PMID: 23682862.
5: Tanasescu R, Evangelou N, Constantinescu CS. Role of oral teriflunomide in the management of multiple sclerosis. Neuropsychiatr Dis Treat. 2013;9:539-53. doi: 10.2147/NDT.S31248. Epub 2013 Apr 22. PubMed PMID: 23637535; PubMed Central PMCID: PMC3639219.
6: Hussar DA, Hurrey NJ. Aclidinium bromide, tofacitinib citrate, and teriflunomide. J Am Pharm Assoc (2003). 2013 Jan 1;53(1):106-10. doi: 10.1331/JAPhA.2013.13504. PubMed PMID: 23636164.
7: Xi H, Cun D, Xiang R, Guan Y, Zhang Y, Li Y, Fang L. Intra-articular drug delivery from an optimized topical patch containing teriflunomide and lornoxicam for rheumatoid arthritis treatment: Does the topical patch really enhance a local treatment? J Control Release. 2013 Apr 6;169(1-2):73-81. doi: 10.1016/j.jconrel.2013.03.028. [Epub ahead of print] PubMed PMID: 23567043.
8: Wolinsky JS, Narayana PA, Nelson F, Datta S, O'Connor P, Confavreux C, Comi G, Kappos L, Olsson TP, Truffinet P, Wang L, Miller A, Freedman MS; for the Teriflunomide Multiple Sclerosis Oral (TEMSO) Trial Group. Magnetic resonance imaging outcomes from a phase III trial of teriflunomide. Mult Scler. 2013 Feb 27. [Epub ahead of print] PubMed PMID: 23447359.
9: He D, Xu Z, Dong S, Zhang H, Zhou H, Wang L, Zhang S. Teriflunomide for multiple sclerosis. Cochrane Database Syst Rev. 2012 Dec 12;12:CD009882. doi: 10.1002/14651858.CD009882.pub2. Review. PubMed PMID: 23235682.
10: Papadopoulou A, Kappos L, Sprenger T. Teriflunomide for oral therapy in multiple sclerosis. Expert Rev Clin Pharmacol. 2012 Nov;5(6):617-28. doi: 10.1586/ecp.12.56. PubMed PMID: 23234322.

Explore Compound Types